N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide
Overview
Description
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide is a compound that features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a pyrrole ring
Preparation Methods
The synthesis of N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole: This compound shares a similar pyrrole-phenyl structure but lacks the cyclopropane carboxamide group.
3-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide: Another related compound with a different substitution pattern on the phenyl ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)16-9-1-2-10-16/h1-2,5-11H,3-4H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTROBYDNUECPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329825 | |
Record name | N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383146-11-0 | |
Record name | N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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